molecular formula C10H16O3 B11762869 (3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol

(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B11762869
M. Wt: 184.23 g/mol
InChI Key: HLVOZSBJQGUPJW-MAUMQABQSA-N
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Description

(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is an organic compound with a complex structure that includes a cyclopentane ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .

Scientific Research Applications

(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. For example, the compound might inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
  • (3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol

Uniqueness

(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3aS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

InChI

InChI=1S/C10H16O3/c1-4-6-5-7(11)9-8(6)12-10(2,3)13-9/h4,6-9,11H,1,5H2,2-3H3/t6-,7-,8+,9-/m0/s1

InChI Key

HLVOZSBJQGUPJW-MAUMQABQSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@@H]([C@@H]2O1)O)C=C)C

Canonical SMILES

CC1(OC2C(CC(C2O1)O)C=C)C

Origin of Product

United States

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